molecular formula C19H31N3O5S B8098828 Biotin-PEG3-propargyl

Biotin-PEG3-propargyl

Cat. No.: B8098828
M. Wt: 413.5 g/mol
InChI Key: GHIQFERKSLOFCW-BQFCYCMXSA-N
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Description

The compound “Biotin-PEG3-propargyl” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Biotin-PEG3-propargyl” involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core This core can be synthesized through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “Biotin-PEG3-propargyl” can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The carbonyl group in the thieno[3,4-d]imidazole core can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yloxy group can yield epoxides, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “Biotin-PEG3-propargyl” involves its interaction with specific molecular targets in the body. The thieno[3,4-d]imidazole core is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “Biotin-PEG3-propargyl” include other thieno[3,4-d]imidazole derivatives with varying side chains and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[3,4-d]imidazole core, which may confer unique biological activity and potential therapeutic benefits compared to other similar compounds.

This article provides a comprehensive overview of the compound “this compound,” covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimentation are needed to fully understand its potential and applications in various fields.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O5S/c1-2-8-25-10-12-27-13-11-26-9-7-20-17(23)6-4-3-5-16-18-15(14-28-16)21-19(24)22-18/h1,15-16,18H,3-14H2,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIQFERKSLOFCW-BQFCYCMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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